molecular formula C14H10ClN3O4S2 B12420100 Cox-2/5-lox-IN-1

Cox-2/5-lox-IN-1

Cat. No.: B12420100
M. Wt: 383.8 g/mol
InChI Key: MBYVVQGJJDBRKH-UHFFFAOYSA-N
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Description

Cox-2/5-lox-IN-1 is a dual inhibitor targeting both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are involved in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting both COX-2 and 5-LOX, this compound aims to provide a broader anti-inflammatory effect with potentially fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target only one of these pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cox-2/5-lox-IN-1 typically involves the design and synthesis of novel indole and indazole arylamide benzoic acid analogues. The synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Cox-2/5-lox-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups that may exhibit different levels of inhibitory activity against COX-2 and 5-LOX .

Scientific Research Applications

Cox-2/5-lox-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the dual inhibition of COX-2 and 5-LOX pathways and their role in inflammation.

    Biology: Employed in cellular and molecular biology studies to investigate the effects of dual inhibition on cellular signaling pathways and gene expression.

    Medicine: Explored as a potential therapeutic agent for the treatment of inflammatory diseases, such as arthritis, asthma, and cancer, due to its ability to inhibit both COX-2 and 5-LOX.

    Industry: Utilized in the development of new anti-inflammatory drugs with improved efficacy and safety profiles.

Mechanism of Action

Cox-2/5-lox-IN-1 exerts its effects by simultaneously inhibiting the activity of both COX-2 and 5-LOX enzymes. This dual inhibition prevents the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes. The molecular targets of this compound include the active sites of COX-2 and 5-LOX, where it binds and blocks the enzymatic activity. This results in a reduction of inflammation and associated symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cox-2/5-lox-IN-1

This compound is unique in its ability to inhibit both COX-2 and 5-LOX simultaneously, providing a broader anti-inflammatory effect compared to compounds that target only one of these pathways. This dual inhibition strategy aims to reduce the side effects associated with selective inhibition and improve the overall efficacy of the treatment .

Properties

Molecular Formula

C14H10ClN3O4S2

Molecular Weight

383.8 g/mol

IUPAC Name

5-(5-chlorothiophen-2-yl)-1-(4-sulfamoylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C14H10ClN3O4S2/c15-13-6-5-12(23-13)11-7-10(14(19)20)17-18(11)8-1-3-9(4-2-8)24(16,21)22/h1-7H,(H,19,20)(H2,16,21,22)

InChI Key

MBYVVQGJJDBRKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=CC(=N2)C(=O)O)C3=CC=C(S3)Cl)S(=O)(=O)N

Origin of Product

United States

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